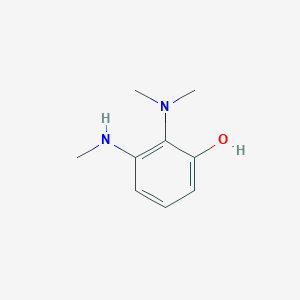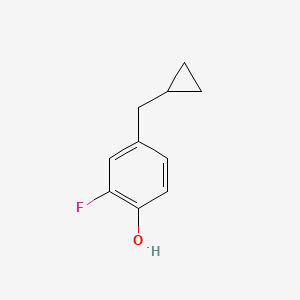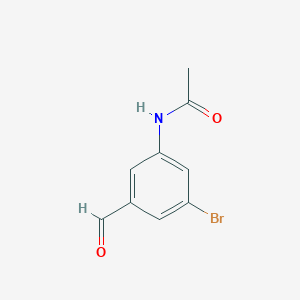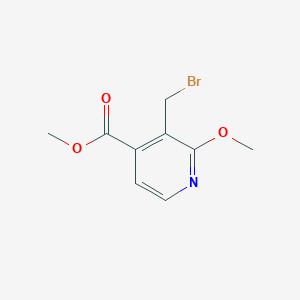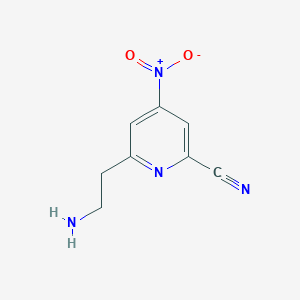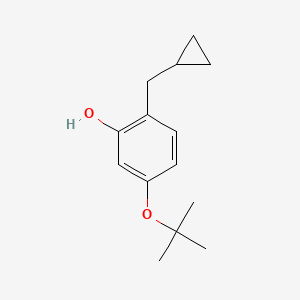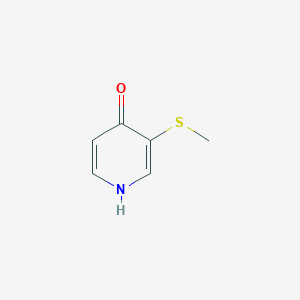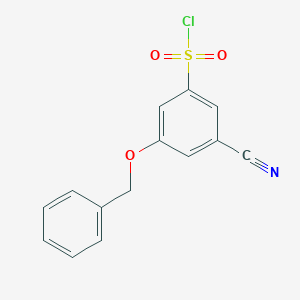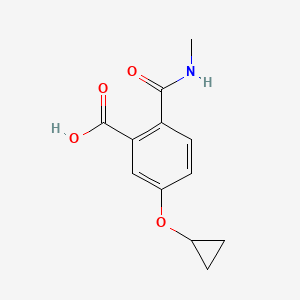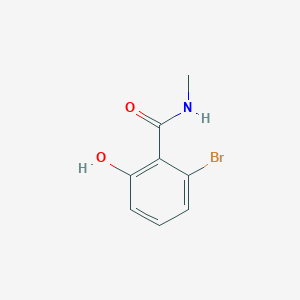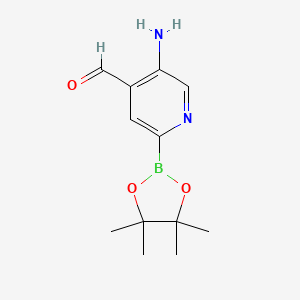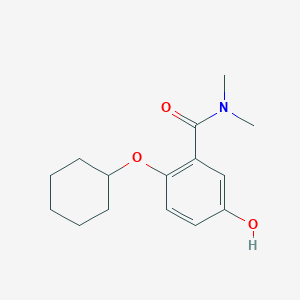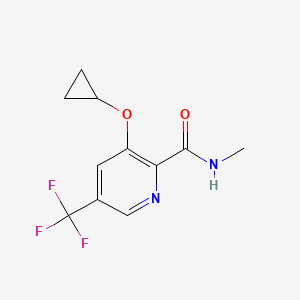
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide core structure
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
N-Methylation:
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the picolinamide core.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects .
Comparación Con Compuestos Similares
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide: This compound has a similar structure but with the trifluoromethyl group at a different position on the picolinamide core.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: This compound contains a benzoic acid core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11F3N2O2 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)9-8(18-7-2-3-7)4-6(5-16-9)11(12,13)14/h4-5,7H,2-3H2,1H3,(H,15,17) |
Clave InChI |
GIXBBIYXCPTQCC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


